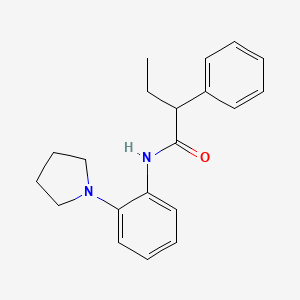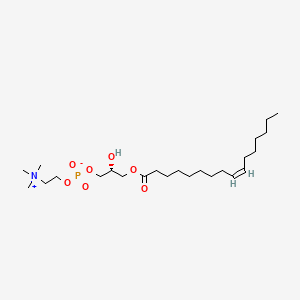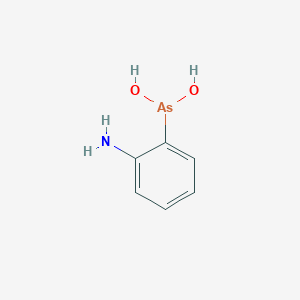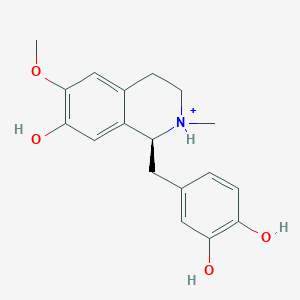
cellTracker violet BMQC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CellTracker violet BMQC is an organobromine compound. It has a role as a fluorochrome. It derives from a hydride of a coumarin 480.
Wissenschaftliche Forschungsanwendungen
1. Cell Proliferation Studies
- CellTrace Violet™ has been used in flow cytometry for identifying cell proliferation. A study on equine lymphocytes revealed that while CellTrace Violet™ was effectively incorporated into the cells, it inhibited their proliferation when activated with pokeweed mitogen (Lacy et al., 2020).
2. Stem Cell Research
- In the field of regenerative medicine and cancer therapeutics, DyeCycle Violet (DCV) has been used to identify stem cells. The DCV-based side population assay helps to identify stem cells based on their dye extrusion properties, which is crucial for understanding stem cell biology and function (Boesch et al., 2015).
3. Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) Research
- CellTracker Violet BMQC has been used in studies focused on the osteogenic differentiation of BMSCs. One study used aggregation-induced emission nanoparticles for long-term tracking of this process, emphasizing the need for reliable tracking methods in bone repair and stem cell therapy research (Gao et al., 2016).
4. Cell Viability and Morphology
- For the assessment of cell viability and general redox status, ThiolTracker Violet stain has been used. This bright fluorescent probe is highly reactive to thiols and can effectively indicate intracellular glutathione levels in various detection modalities, including fluorescence microscopy (Mandavilli & Janes, 2010).
5. Photobiomodulation Research
- In the field of photobiomodulation, violet-blue light (405 nm) has been explored for its effects on human osteoblasts and mesenchymal stromal cells. This research is particularly relevant for understanding the potential benefits of photobiomodulation in bone regeneration (Tani et al., 2018).
6. Cancer Research
- In the context of cancer therapy, the use of DyeCycle Violet for side population detection has been studied. This dye is a substrate of P-glycoprotein, which is abundant in multidrug-resistant cancer cells, thereby aiding in the identification of cancer stem cells (Boesch et al., 2012).
7. Clonogenic Assay
- Clonogenic assays, a method to determine cell reproductive death, often use crystal violet for staining. This is crucial in evaluating the effectiveness of cytotoxic agents on cells (Franken et al., 2006).
Eigenschaften
Produktname |
cellTracker violet BMQC |
|---|---|
Molekularformel |
C16H16BrNO2 |
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
6-(bromomethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C16H16BrNO2/c17-9-11-8-14(19)20-16-12-4-2-6-18-5-1-3-10(15(12)18)7-13(11)16/h7-8H,1-6,9H2 |
InChI-Schlüssel |
YUCQXFOKBWJOHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CBr |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)
![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)






![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1261755.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)

